molecular formula C17H24BrNO2 B3051955 Hyaluronidase CAS No. 9001-54-1

Hyaluronidase

Cat. No. B3051955
CAS RN: 9001-54-1
M. Wt: 354.3 g/mol
InChI Key: SVMKEDBUSSWSFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hyaluronidase is an enzyme that degrades hyaluronic acid, a key component of the extracellular matrix . It’s used to improve the absorption and dispersion of parenterally administered fluids, drugs, and contrast agents . It’s also used as an essential drug for the correction of complications and unsatisfactory results after filler injection .


Synthesis Analysis

Hyaluronidase is produced by different organisms, including bacteria . The optimization of nutritional and physical parameters for hyaluronidase synthesis carries high importance in enzyme yield improvement . The purification of extracellular microbial hyase from a protein mixture could be achieved by a series of purification steps .


Molecular Structure Analysis

The crystal structure of hyaluronidase reveals a molecule composed of two closely associated domains: a catalytic domain that adopts a distorted (beta/alpha)8 barrel resembling that of bee venom hyaluronidase, and a novel, EGF-like domain .


Chemical Reactions Analysis

Hyaluronidase cleaves hyaluronic acid at the glucosaminidic bond between C1 of glucosamine and C4 of glucuronic acid . The reaction of a filler to hyaluronidase depends on the hyaluronic acid concentration, the number of crosslinks, and the form of the filler .


Physical And Chemical Properties Analysis

Hyaluronidase is rapidly degraded and deactivated in the body . Therefore, in order to dissolve a hyaluronic acid filler, a sufficient amount of hyaluronidase must be injected close to the filler .

Scientific Research Applications

Microbial Production and Purification

Hyaluronidase (hyase) is an enzyme that degrades hyaluronic acid (HA) and other associated glycosaminoglycans . It’s produced by pathogenic Gram-positive bacteria and serves as a virulence factor that facilitates the spreading of bacteria in host tissues by degrading hyaluronic acid present in connective tissues . The optimization of nutritional and physical parameters for hyaluronidase synthesis carries high importance in enzyme yield improvement .

Drug Bioavailability

Hyaluronidase is considered a “spreading factor” as it decomplexes hyaluronic acid, an essential component of the extracellular matrix (ECM) . When applied as an adjuvant, hyaluronidase enhances the diffusion capacity and bioavailability of injected drugs .

Treatment of Extravasations

Hyaluronidase has long been used to reduce tissue damage in cases of extravasation of a drug . Extravasation is the leakage of intravenously (IV) infused, and potentially damaging, medications into the extravascular tissue surrounding the site of infusion .

Surgery and Aesthetic Medicine

Hyaluronidases are clinically applied as adjuncts to increase the bioavailability of drugs, for the therapy of extravasations, or for the management of complications associated with the aesthetic injection of hyaluronic acid-based fillers .

Immunology and Oncology

Hyaluronidase has potential applications in the fields of immunology and oncology . It plays a role in inflammation, growth, and metastasis of tumor cells .

Fertilization and Embryogenesis

Hyaluronidase plays a role in fertilization, human embryogenesis, mammalian cell migration and differentiation, and healing of wounds . It’s found in high concentrations in the testicles and can be localized on the head and the acrosome of human spermatozoa .

These are just a few of the many potential applications of hyaluronidase in scientific research. The interest in hyaluronidase is increasing due to its various applications .

Safety And Hazards

Allergic reactions are a common side effect of hyaluronidase . Most allergic reactions to hyaluronidase are local, but systemic reactions may occur in infrequent cases . Since most allergic responses to hyaluronidase are immediate hypersensitivity reactions, skin tests are recommended before use .

Future Directions

Hyaluronidase has a variety of uses in addition to its approved indications . Further applications in the fields of surgery, aesthetic medicine, immunology, oncology, and many others can be expected for years to come . Future studies may test the degradability of HA-based fillers by hyaluronidase in standardized in vitro and in vivo settings .

properties

IUPAC Name

6-(3,3-dimethyl-2-methylideneindol-1-yl)hexanoic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2.BrH/c1-13-17(2,3)14-9-6-7-10-15(14)18(13)12-8-4-5-11-16(19)20;/h6-7,9-10H,1,4-5,8,11-12H2,2-3H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMKEDBUSSWSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C)N(C2=CC=CC=C21)CCCCCC(=O)O)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White cake; [Sigma-Aldrich MSDS]
Record name Hyaluronidase
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14776
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Mechanism of Action

Hyaluronidase cleaves hyaluronic acid at the glucosaminidic bond between C1 of glucosamine and C4 of glucuronic acid. Hyaluronic acid is a key component of the extracellular matrix. Injection of hyaluronidase with other fluids, drugs, or radiopaque agents improves the ability of these other compounds to permeate the extracellular space more easily.
Record name Hyaluronidase
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14740
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Hyaluronoglucosaminidase

CAS RN

9001-54-1, 37326-33-3
Record name Hyaluronidase
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14740
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hyaluronidase
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hyaluronoglucosaminidase
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.586
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Hyaluronidase
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.637
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hyaluronidase
Reactant of Route 2
Reactant of Route 2
Hyaluronidase
Reactant of Route 3
Reactant of Route 3
Hyaluronidase
Reactant of Route 4
Hyaluronidase
Reactant of Route 5
Hyaluronidase
Reactant of Route 6
Reactant of Route 6
Hyaluronidase

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.